5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride
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Overview
Description
5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . It is known for its unique reactivity and functional group compatibility, making it a valuable compound in various scientific research applications.
Preparation Methods
The synthesis of 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride typically involves the reaction of 5-dimethylcarbamoylmethoxy-2-methyl-benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually refluxed for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization .
Chemical Reactions Analysis
5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-dimethylcarbamoylmethoxy-2-methyl-benzenesulfonic acid and hydrogen chloride.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Scientific Research Applications
5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride is utilized in various scientific research fields:
Organic Synthesis: It serves as a reagent for introducing the sulfonyl chloride functional group into organic molecules, which can be further transformed into various derivatives.
Material Chemistry: It is employed in the preparation of advanced materials, including polymers and coatings, where the sulfonyl chloride group can be used for cross-linking and functionalization.
Mechanism of Action
The mechanism of action of 5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
5-Dimethylcarbamoylmethoxy-2-methyl-benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride compound used in similar applications but lacks the additional functional groups present in this compound.
Methanesulfonyl chloride: Another sulfonyl chloride compound with a smaller molecular structure, used in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C11H14ClNO4S |
---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
5-[2-(dimethylamino)-2-oxoethoxy]-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-4-5-9(6-10(8)18(12,15)16)17-7-11(14)13(2)3/h4-6H,7H2,1-3H3 |
InChI Key |
KDDPEMQYOYHRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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